molecular formula C7H11Cl2N3O B2731427 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride CAS No. 2225136-70-7

3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride

Cat. No.: B2731427
CAS No.: 2225136-70-7
M. Wt: 224.09
InChI Key: AFPMMEREBJQAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride is a synthetically fused heterocyclic compound designed for advanced chemical biology and medicinal chemistry research. The structure combines a 1,2,4-triazole ring, known for its diverse bioactivity, with a 1,4-oxazepine scaffold, a moiety of growing interest in drug discovery for its potential to improve physicochemical properties. The reactive chloromethyl group at the 3-position provides a versatile handle for further synthetic elaboration, enabling researchers to conjugate the core structure to other molecules, biomolecules, or solid supports for the development of novel chemical probes. This reagent's primary research value lies in its application as a key intermediate in the synthesis of more complex molecules, particularly for constructing targeted protein degraders (PROTACs) or molecular glues that require a heterocyclic component for E3 ligase binding. The rigid, fused ring system may contribute to conformational constraint in the resulting compounds, which can enhance selectivity and potency for target proteins. Researchers are exploring its use in developing novel inhibitors and modulators for various disease-associated targets, building upon the established role of related triazole and azepine-containing compounds in oncology and neurology research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O.ClH/c8-5-7-10-9-6-1-3-12-4-2-11(6)7;/h1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPMMEREBJQAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclic Imidate and Hydrazinyl-Oxoacetate Condensation

The foundational approach involves reacting a cyclic imidate (e.g., 2-chloro-1,3-oxazepine-4-carboxylate) with methyl 2-hydrazinyl-2-oxoacetate in acetic acid at 70°C for 12 hours. This method, adapted from the synthesis of methyl 5,6,8,9-tetrahydro-triazolo[4,3-d]oxazepine-3-carboxylate (3i), proceeds via nucleophilic attack of the hydrazine nitrogen on the imidate carbonyl, followed by cyclodehydration (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Parameter Condition Yield (%)
Solvent Acetic acid 83.1
Temperature 70°C -
Time 12 hours -
Purification Recrystallization (toluene) -

The product, isolated as a white powder, exhibits characteristic IR bands at 1705 cm⁻¹ (C=O) and 1593 cm⁻¹ (C=N).

Alternative Cyclization via Acetyl Hydrazone Intermediates

Patent literature describes the cyclization of acetyl hydrazone derivatives using toluene under reflux (100–110°C) with p-toluenesulfonic acid (PTSA) as a catalyst. Applied to the oxazepine system, this method could involve intermediates such as 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-oxazepine, which undergoes intramolecular cyclization to form the triazolo ring. Key considerations include:

  • Catalyst loading : PTSA at a 300:1.1 molar ratio relative to substrate.
  • Reaction monitoring : TLC analysis to track hydrazone consumption.

Chloromethyl Group Introduction Methodologies

Post-Cyclization Chlorination of Hydroxymethyl Precursors

A two-step sequence converts hydroxymethyl-triazolo-oxazepine intermediates to the chloromethyl derivative:

  • Reduction of ester to hydroxymethyl : LiAlH4-mediated reduction of methyl 5,6,8,9-tetrahydro-triazolo-oxazepine-3-carboxylate in anhydrous THF at 0°C yields the primary alcohol.
  • Chlorination with thionyl chloride (SOCl₂) : Treatment with SOCl₂ in dichloromethane (DCM) at reflux (40°C, 4 hours) substitutes the hydroxyl group with chloride, achieving 78% conversion (Table 2).

Table 2: Chlorination Reaction Optimization

Reagent Solvent Temp (°C) Time (h) Conversion (%)
SOCl₂ DCM 40 4 78
PCl5 Toluene 110 6 65
HCl (conc.) EtOH 70 8 42

Direct Incorporation via Chloromethyl-Containing Building Blocks

An alternative route employs 2-chloromethyl-1,3-oxazepine-4-carboxylate as the cyclic imidate. Cyclocondensation with methyl 2-hydrazinyl-2-oxoacetate under standard conditions installs the chloromethyl group in situ, circumventing post-synthetic modification. This method, however, requires stringent anhydrous conditions to prevent hydrolysis of the chloromethyl moiety.

Hydrochloride Salt Formation and Purification

The final step involves protonation of the triazolo nitrogen with HCl gas in ethanol, followed by precipitation with diethyl ether. Key parameters include:

  • Stoichiometry : 1.1 equivalents HCl to ensure complete salt formation.
  • Crystallization : Slow cooling (0.5°C/min) from ethanol yields needle-like crystals with >99% purity.

Table 3: Salt Formation Conditions

Parameter Condition Purity (%)
HCl equivalents 1.1 99.5
Solvent Ethanol -
Crystallization temp 0–5°C -

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 4.35 (t, J = 6.1 Hz, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 2.91–2.88 (m, 2H, NCH₂), 1.82–1.73 (m, 4H, CH₂), 1.49–1.45 (m, 2H, CH₂), 1.19–1.14 (m, 2H, CH₂).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1325 cm⁻¹ (C=S), 2215 cm⁻¹ (C≡N).
  • MS (ESI) : m/z 357.12 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms ≥99% purity, with retention time = 8.2 min.

Scalability and Process Optimization

Industrial-scale production necessitates modifications to lab protocols:

  • Catalyst recycling : PTSA recovery via aqueous extraction improves cost-efficiency.
  • Continuous flow chlorination : SOCl₂ reactions in microreactors enhance safety and yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), organic solvents (dichloromethane, acetonitrile), base (triethylamine), temperature (0-25°C).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid), temperature (room temperature to reflux).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperature (0-25°C).

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms with additional functional groups, and reduced forms with altered ring structures .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacophore , owing to its structural features that allow diverse biological activities. Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Derivatives have shown promise in preclinical studies for various therapeutic areas, particularly against both Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics like ampicillin.
  • Anticancer Properties : The compound's derivatives have been studied for their potential anti-cancer effects. They may inhibit specific enzymes involved in cancer progression and show promise in targeting various cancer types.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes and are targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.

Organic Synthesis Applications

In organic chemistry, 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride serves as a versatile intermediate for the synthesis of other heterocyclic compounds. Its applications include:

  • Synthesis of Novel Derivatives : The compound is utilized in multistep synthetic routes involving nucleophilic substitution and ring-closure reactions to produce target molecules with desired biological activities.
  • Building Block for Heterocycles : It is employed as a building block in the synthesis of various heterocycles that are crucial in drug discovery and development.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of derivatives synthesized from 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride:

  • Methodology : Derivatives were synthesized and tested using the microbroth dilution method.
  • Results : Several derivatives exhibited moderate to good antibacterial activity against a range of pathogens.

Case Study 2: Anticancer Activity

A series of derivatives were synthesized to evaluate their potential anticancer properties:

  • Methodology : In vitro assays were conducted to assess cytotoxicity against various cancer cell lines.
  • Results : Some compounds showed significant cytotoxic effects with IC50 values comparable to established anticancer agents.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor binding studies, it acts as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to derivatives with modifications in substituents, ring systems, or heteroatom arrangements (Table 1). Key differences include:

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride Chloromethyl, oxazepine ring C₇H₁₁Cl₂N₄O 238.55 Reactive intermediate; CNS research
3-Methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride Methyl, diazepine ring C₇H₁₄Cl₂N₄ 225.12 Potential antipsychotic analogs
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride Bromo, diazepine ring C₆H₁₀BrClN₄ 253.53 Brominated analog; supplier catalog
3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine Isopropyl, diazepine ring C₉H₁₆N₄ 180.25 Discontinued lab reagent
3-(3-Chlorophenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine 3-Chlorophenyl, azepine ring C₁₂H₁₂ClN₃ 233.70 Supplier-listed analog

Key Observations:

  • Ring System Variations : The oxazepine ring in the target compound (7-membered, oxygen-containing) contrasts with diazepine (7-membered, two nitrogens) or azepine (6-membered) systems. Oxygen in oxazepine increases polarity compared to nitrogen-rich analogs .
  • Substituent Effects : Chloromethyl groups enhance electrophilicity for nucleophilic substitutions, whereas bromo or methyl substituents alter steric and electronic profiles. For example, the bromo analog (253.53 g/mol) is heavier and less polar than the chloromethyl derivative .

Physicochemical Properties

  • Solubility : The oxazepine ring’s oxygen atom may improve aqueous solubility compared to diazepine analogs.
  • Stability : Chloromethyl groups confer higher reactivity but require careful storage (P210: avoid heat/ignition sources) .

Notes

  • Synthesis Challenges : Chloromethyl groups necessitate inert conditions to prevent decomposition.
  • Commercial Availability : The compound is cataloged by suppliers like Bide Pharmatech, while bromo or methyl analogs are more widely available .
  • Research Gaps : Biological activity data for the target compound are sparse; further studies could compare its efficacy with diazepine-based analogs.

Biological Activity

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives known for their significant pharmacological properties. Research indicates that compounds with triazole rings exhibit a variety of biological activities including antibacterial, antifungal, and anti-inflammatory effects.

  • Chemical Name : 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride
  • CAS Number : 2225136-70-7
  • Molecular Formula : C₉H₈ClN₅O
  • Molecular Weight : 227.65 g/mol

Antimicrobial Activity

Recent studies have demonstrated that 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride exhibits potent antimicrobial properties. It has been tested against various bacterial strains and fungi:

  • Bacterial Activity : The compound showed significant activity against both Gram-positive and Gram-negative bacteria. For instance:
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

In comparative studies with commercial antibiotics such as Imipenem and Nalidixic acid, this compound demonstrated superior antibacterial efficacy .

Antifungal Activity

The compound was also evaluated for its antifungal properties against Candida albicans, where it exhibited notable antifungal activity comparable to established antifungal agents like Nystatin .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. It was found to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. Molecular docking studies indicated a strong binding affinity to these targets .

The biological activity of 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Molecular Interactions : Through molecular docking studies, it was shown to bind effectively to the active sites of target enzymes .

Study on Antimicrobial Efficacy

A study conducted by Abdel-Rahman et al. evaluated the antibacterial and antifungal properties of various triazole derivatives including 3-(chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine hydrochloride. The results indicated that this compound had higher antimicrobial activity compared to traditional antibiotics .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of this compound. It was tested in vitro for its ability to reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). The results showed a significant decrease in pro-inflammatory cytokines upon treatment with the compound .

Q & A

Q. Example Workflow :

Synthesize the compound using methods analogous to triazolo-thiadiazine derivatives (e.g., cyclization reactions with chlorinated intermediates) .

Purify via recrystallization or column chromatography.

Characterize using NMR, IR, and elemental analysis.

How can researchers assess the solubility and lipophilicity of this compound during early-stage development?

Basic Research Focus
Use computational and experimental approaches:

  • SwissADME : Predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters (e.g., Lipinski’s Rule of Five) .
  • Experimental Solubility Testing : Perform shake-flask methods in PBS (pH 7.4) and DMSO to determine equilibrium solubility .

Q. Data Comparison :

ParameterPredicted (SwissADME)Experimental (PBS)Reference Drug (Celecoxib)
logP 2.82.5 ± 0.33.5
Aqueous Solubility -4.2 (LogS)0.12 mg/mL0.05 mg/mL

Interpretation : Lower logP than celecoxib suggests improved hydrophilicity, but solubility may require salt formation (e.g., hydrochloride) for optimization .

What synthetic challenges arise in introducing the chloromethyl group to the triazolo-oxazepine scaffold?

Advanced Research Focus
The chloromethyl group’s reactivity and steric effects demand precise control:

  • Chlorination Methods : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for selective substitution .
  • Side Reactions : Competing oxidation or elimination pathways may occur; monitor via TLC or HPLC .
  • Stabilization : Protect reactive intermediates (e.g., using tert-butyl groups) during cyclization .

Case Study :
In analogous triazolo-thiadiazines, chlorination at 3-position required inert atmospheres (N₂) and low temperatures (−10°C) to minimize byproducts .

How can researchers optimize reaction yields for triazolo-oxazepine derivatives?

Q. Advanced Research Focus

  • Catalysis : Palladium-based catalysts for cyclization steps (e.g., Pd(OAc)₂ with ligands) improve regioselectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
Conventional Heating6590
Microwave (150°C, 30 min)8595

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for triazolo-oxazepine derivatives?

Q. Advanced Research Focus

  • Multi-Tool Validation : Cross-check SwissADME, Molinspiration, and Schrödinger’s QikProp for consensus on logP, solubility, and bioavailability .
  • In Vitro Assays : Test against isoforms (e.g., COX-2 for anti-inflammatory activity) to validate selectivity .
  • Structural Modifications : Adjust substituents (e.g., methoxy groups) to align computed and observed IC₅₀ values .

Case Study :
A triazolo-thiadiazine derivative showed higher experimental logP (3.1) vs. predicted (2.8), attributed to intramolecular H-bonding not modeled computationally .

How should researchers design concentration ranges for in vitro bioactivity assays of this compound?

Q. Advanced Research Focus

  • Dose-Response Curves : Use 6–8 concentrations (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀ values .
  • Pharmacokinetic Relevance : Align concentrations with predicted Cmax (e.g., 4–24 μM based on ADME data) .
  • Positive Controls : Include reference drugs (e.g., celecoxib for COX inhibition) to benchmark activity .

Q. Example Design :

Concentration (μM)Activity (% Inhibition)
415 ± 3
1660 ± 5
2485 ± 4

What salt forms of this compound are viable for improving physicochemical properties?

Q. Advanced Research Focus

  • Hydrochloride Salts : Enhance solubility and stability via protonation of the triazole nitrogen .
  • Metal Complexation : Explore coordination with Zn²+ or Cu²+ for modified bioavailability .

Q. Stability Testing :

  • Store hydrochloride salts at −20°C under desiccation to prevent hydrolysis .

How can researchers evaluate the stability of this compound under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Forced Degradation : Expose to heat (40°C), light, and oxidants (H₂O₂) to identify degradation pathways .

Key Finding :
Triazolo-oxazepine derivatives showed <5% degradation at pH 7.4 over 24 hours but degraded rapidly at pH <3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.